molecular formula C13H10BrCl2NO B2853815 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol CAS No. 298215-62-0

4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol

Cat. No. B2853815
CAS RN: 298215-62-0
M. Wt: 347.03
InChI Key: DLEAMTFAGKHVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C13H10BrCl2NO and a molecular weight of 347.04 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), with bromine, chlorine, and an amino group attached to the benzene ring . The exact structure can be determined using techniques such as X-ray crystallography, but such data is not available in the search results.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Biologically Active Compounds

This compound is utilized in the synthesis of indole derivatives, which are significant in the development of drugs for treating cancer, microbial infections, and various disorders . The presence of the bromo and dichlorophenyl groups allows for further functionalization, making it a valuable intermediate in medicinal chemistry.

Antimicrobial Research: Development of New Drugs

Research has shown that derivatives of this compound can be synthesized and used as ligands to create metal complexes with antimicrobial properties . These complexes have been found to be effective against both Gram-positive and Gram-negative bacteria, addressing the growing concern of drug resistance.

Agriculture: Pesticide Analysis

In agricultural research, this compound may serve as a standard or reference in the analysis of pesticide residues. Its stability and distinct chemical structure make it suitable for use in chromatography and mass spectrometry methods .

Materials Science: Advanced Material Synthesis

The compound’s reactive sites are advantageous for creating novel materials with specific properties. It can act as a precursor for synthesizing complex organic molecules that form part of advanced materials, such as conductive polymers or photovoltaic cells .

Chemical Synthesis: Catalyst and Reagent

It finds application as a reagent in various chemical synthesis processes, including the Suzuki–Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds in organic chemistry .

Environmental Science: Analytical Standard for Pollutants

Due to its well-defined structure and properties, this compound can be used as an analytical standard in environmental science. It helps in the quantification and analysis of environmental pollutants, particularly in water samples .

Analytical Chemistry: Proteomics Research

In proteomics, it is used as a biochemical for research purposes, aiding in the study of protein expression and function. Its unique structure allows for specific interactions with proteins, which can be analyzed using various proteomic techniques .

Pharmacology: Drug Discovery and Development

In pharmacology, this compound is part of the research into developing new therapeutic agents. Its structure can be modified to create derivatives with potential pharmacological activities, such as anti-inflammatory or analgesic properties .

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information for this compound is not provided in the search results.

properties

IUPAC Name

4-bromo-2-[(3,5-dichloroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEAMTFAGKHVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNC2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,5-Dichloro-N-(5-bromo-2-hydroxybenzylidene)aniline (1.04 g, 3 mmol) was dissolved in tetrahydrofuran (12 mL) and ethanol (6 mL). Sodium borohydride (113 mg, 3 mmol) was added under ice cooling and argon atmosphere, and the mixture was stirred at room temperature for 12 hours. Acetone (10 mL) was added to the reaction mixture, and the residue obtained by concentration under reduced pressure was added water and extracted with dichloromethane. After the dichloromethane layer was washed with water and brine one after another, dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give a light yellow viscous material. This was crystallized by n-hexane to give the title compound (971 mg, 93.3%) as a white crystal.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Yield
93.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.